molecular formula C66H108N22O12 B1640372 (Pro3)-dynorphin A (1-11) amide CAS No. 289636-76-6

(Pro3)-dynorphin A (1-11) amide

Cat. No. B1640372
CAS RN: 289636-76-6
M. Wt: 1401.7 g/mol
InChI Key: FWFMDUHCMOVSLZ-CASPMERASA-N
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Description

(Pro3)-dynorphin A (1-11) amide is a type of amide, a class of organic compounds. Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The name of an amide is typically derived from the name of the corresponding carboxylic acid, with the -ic acid or -oic ending replaced by -amide .


Synthesis Analysis

Amides can be synthesized via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity . Another approach to amide synthesis involves the reductive amidation of esters with nitro compounds under additive-free conditions .


Molecular Structure Analysis

The amide group is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance of 1.34Å is intermediate between the typical single bond C-N distance of 1.47 Å and the double bond C=N distance of 1.24Å .


Chemical Reactions Analysis

Amides can undergo various chemical reactions. For instance, the degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary . When the amide is secondary or tertiary, the symbol N (for nitrogen) must precede the name of each different group attached to nitrogen .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . Simple amides have dipole moments in the range 3.7-3.8 debye .

Safety and Hazards

The safety of Acetyl Hexapeptide-8 Amide, a type of amide, has been reviewed in cosmetic products. This ingredient is reported to function as a skin conditioning agent and is considered safe in the present practices of use in cosmetics at concentrations up to 0.005% .

Future Directions

The prodrug design is a widely known molecular modification strategy that aims to optimize the physicochemical and pharmacological properties of drugs to improve their solubility and pharmacokinetic features and decrease their toxicity . This approach could potentially be applied to (Pro3)-dynorphin A (1-11) amide to enhance its properties and effectiveness.

properties

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMDUHCMOVSLZ-CASPMERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108N22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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